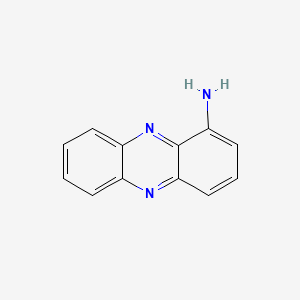

1-Phenazinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUFXJHVFNRNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182941, DTXSID901315538 | |

| Record name | 1-Phenazinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(5H)-Phenazinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-22-4, 755710-53-3 | |

| Record name | 1-Aminophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazine, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenazinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(5H)-Phenazinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazin-1-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenazinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98GLL9GUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Properties of 1-Phenazinamine

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic properties of 1-Phenazinamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a critical component of structural elucidation and quality control, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes data from Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to offer a comprehensive and practical reference. We delve into the causality behind experimental observations, provide validated protocols for data acquisition, and present an integrated approach to confirming the molecule's identity and purity.

Introduction: The Significance of this compound

This compound, also known as 1-aminophenazine, belongs to the phenazine class of nitrogen-containing heterocyclic compounds. Its core structure, a dibenzopyrazine ring system, is a prominent chromophore and an electrochemically active moiety. The addition of an amine substituent at the 1-position significantly modulates its electronic properties, making it a valuable scaffold in the development of novel therapeutic agents, particularly with noted anticancer activities, and as a building block for advanced organic materials.[1][2]

Accurate and unambiguous characterization is the bedrock of scientific integrity. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure of this compound. UV-Vis spectroscopy reveals its electronic transitions, NMR spectroscopy maps its unique atomic connectivity and chemical environment, and Mass Spectrometry determines its exact molecular weight and fragmentation patterns. Together, these methods form a powerful triad for structural confirmation.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from a ground state to a higher energy excited state. For aromatic systems like this compound, the key transitions are π → π* and n → π*. The extensive conjugation of the phenazine core, coupled with the auxochromic amino group, dictates its characteristic absorption profile.[3][4][5]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (typically 10-5 to 10-4 M) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This is crucial to subtract any absorbance from the solvent itself.

-

Sample Measurement: Rinse and fill the cuvette with the this compound solution.

-

Spectral Acquisition: Scan the sample from approximately 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivity (ε) values.

Data Interpretation and Key Spectral Features

The UV-Vis spectrum of a phenazine derivative is typically characterized by multiple absorption bands.[6] The presence of the amino group at the 1-position is expected to cause a bathochromic (red) shift to longer wavelengths compared to the parent phenazine molecule due to the extension of the conjugated system.

Table 1: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Solvent | Transition Type | Reference |

| ~255 nm | Methanol | π → π | [6] |

| ~370 nm | Methanol | π → π | [6] |

| ~450 nm | Methanol | n → π* | [6] |

Note: These are representative values. The exact λmax and ε can be influenced by solvent polarity.

The choice of solvent is a critical experimental parameter. Polar solvents can interact with the lone pair of electrons on the nitrogen atoms, affecting the energy of the n → π* transition. This solvatochromic effect can be a useful diagnostic tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Visualization of this compound for NMR Assignment

To facilitate the discussion of NMR data, the following atom numbering scheme will be used.

References

- 1. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrochemical properties and redox potential of 1-Phenazinamine

An In-depth Technical Guide to the Electrochemical Properties and Redox Potential of 1-Phenazinamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical properties and redox potential of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique redox characteristics of this phenazine derivative.

Introduction to this compound and the Phenazine Core

Phenazines are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic ring system where a pyrazine ring is annulated to two benzene rings.[1][2] This core structure is redox-active and is found in over 150 natural products isolated from various microorganisms, as well as in more than 6,000 synthetic derivatives.[1][2] The biological and electrochemical activities of phenazines, including their roles as antibiotics and their applications in energy storage, are intrinsically linked to their ability to undergo reversible oxidation-reduction reactions.[3][4][5]

This compound, the subject of this guide, is a derivative of the core phenazine structure, featuring an amino (-NH₂) group at the 1-position. This substitution is critical as it significantly modulates the electronic properties of the phenazine ring, thereby influencing its redox potential and reactivity. Understanding these properties is crucial for harnessing its potential in various applications.

Caption: Chemical structure of this compound.

The Fundamental Redox Behavior of this compound

The electrochemical behavior of phenazines is generally characterized by a two-electron, two-proton coupled transfer process.[3] This mechanism allows the molecule to act as an effective electron shuttle in various chemical and biological systems. The introduction of an amino group, which is an electron-donating group (EDG), into the phenazine core at the 1-position increases the electron density of the aromatic system.

This increased electron density makes the molecule easier to oxidize (or harder to reduce), resulting in a shift of its redox potential to more negative values compared to the unsubstituted phenazine parent molecule.[6][7] Computational studies on phenazine derivatives have consistently shown that the addition of amino groups leads to a decrease in the redox potential. For instance, the addition of a second amino group to a mono-amino substituted phenazine can lower the redox potential by as much as -0.17 V.[6]

Caption: Generalized two-electron, two-proton redox mechanism for this compound.

Quantitative Analysis of Redox Potential

The standard redox potential (E°) is a quantitative measure of a molecule's tendency to be reduced. For phenazine derivatives, this value is highly dependent on the nature and position of substituents. The electron-donating amino group in this compound results in a more negative redox potential compared to the parent phenazine.

| Compound | Substituent Effect | Expected Shift in Redox Potential (vs. Phenazine) | Reference |

| Phenazine (Parent) | None (Reference) | 0 V | [7] |

| 1-Aminophenazine | Electron-Donating (-NH₂) | Negative Shift | [6][7] |

| 1,6-Diaminophenazine | Stronger Electron-Donating | More Negative Shift | [6] |

Note: Exact experimental values for this compound can vary based on experimental conditions.

Factors Influencing the Redox Potential

The experimentally measured redox potential of this compound is not a fixed value but is influenced by several environmental factors.

-

pH of the Medium : The redox chemistry of phenazines is intimately linked to proton availability, following a proton-coupled electron transfer (PCET) mechanism.[8] As the reduction of the phenazine core involves the uptake of protons, the redox potential is pH-dependent.[3] According to the Nernst equation for a reaction involving protons, the redox potential will shift to less negative (more positive) values in more acidic conditions (lower pH).

-

Solvent System : The polarity and dielectric constant of the solvent can influence the stability of the charged species formed during the redox reaction. While significant shifts can be observed between different solvent classes, the variation among solvents with high dielectric constants (e.g., water, acetonitrile) is often modest, in the range of ~0.1 V for phenazines.[6]

-

Supporting Electrolyte : The nature and concentration of the supporting electrolyte can affect the ionic strength of the solution and the structure of the electrochemical double layer at the electrode surface, which can cause minor shifts in the measured potential.

Experimental Protocol: Determination of Redox Potential using Cyclic Voltammetry

Cyclic Voltammetry (CV) is the standard electrochemical technique for characterizing the redox properties of molecules like this compound. It provides information on the redox potential and the reversibility of the electron transfer process.

Step-by-Step Methodology

-

Preparation of the Analyte Solution :

-

Dissolve a known concentration (typically 1-5 mM) of this compound in a suitable deaerated solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate for organic solvents, or a phosphate buffer for aqueous solutions) to ensure sufficient conductivity.

-

-

Electrochemical Cell Assembly :

-

Assemble a three-electrode cell consisting of:

-

Working Electrode : A glassy carbon or platinum electrode.

-

Reference Electrode : A stable reference such as Ag/AgCl or a Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode : A platinum wire or graphite rod.

-

-

-

Deoxygenation :

-

Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Scan :

-

Set the parameters on the potentiostat: scan rate (e.g., 100 mV/s), initial potential, and switching potential. The potential window should be wide enough to encompass the redox events of this compound.

-

Initiate the scan. The potential is swept linearly from the initial potential to the switching potential and then back.

-

-

Data Analysis :

-

The resulting plot of current vs. potential is called a cyclic voltammogram.

-

Identify the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc).

-

Calculate the half-wave potential (E₁/₂), which is an approximation of the standard redox potential, using the formula: E₁/₂ = (Epa + Epc) / 2

-

The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV.

-

Caption: Experimental workflow for determining redox potential via Cyclic Voltammetry.

Applications in Research and Drug Development

The distinct electrochemical properties of this compound make it a molecule of interest in several advanced applications:

-

Drug Discovery : Many phenazine-based antibiotics and anticancer agents exert their biological effects through redox cycling, which generates reactive oxygen species (ROS) that can induce cellular damage in pathogenic microbes or cancer cells.[5][9] The specific redox potential of this compound determines its ability to interact with cellular reductants and oxygen, making it a valuable scaffold for developing new therapeutic agents.

-

Redox Mediators : In biosensors and biofuel cells, redox mediators are used to facilitate electron transfer between an enzyme's active site and an electrode surface.[7] The tunable and reversible redox behavior of this compound makes it a candidate for such applications.

-

Organic Electronics and Energy Storage : Phenazine derivatives are being actively investigated as anolyte materials for aqueous organic redox flow batteries (AORFBs).[4][10] Their ability to undergo stable and reversible two-electron transfer, combined with the ability to tune their redox potential through functionalization, is highly desirable for developing high-capacity, cost-effective energy storage systems.[4]

Conclusion

This compound is a redox-active molecule with electrochemical properties that are significantly influenced by its amino substituent. The electron-donating nature of the amino group lowers its redox potential relative to the parent phenazine, a key feature that can be modulated by environmental factors such as pH and solvent. A thorough understanding and precise characterization of these properties, primarily through techniques like cyclic voltammetry, are essential for its application in diverse fields ranging from medicinal chemistry to materials science for energy storage. The continued exploration of this compound and its derivatives promises to unlock new opportunities in drug development and sustainable technology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-Phenazinamine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-Phenazinamine, a critical heterocyclic compound with significant applications in pharmaceutical and materials science research. As a key intermediate and pharmacophore, understanding its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document details the solubility profile of this compound across a range of common laboratory solvents and explores its stability under various stress conditions, including pH, oxidation, and light exposure. Included are field-proven experimental protocols for both solubility determination and forced degradation studies, designed to ensure scientific rigor and reproducibility. The guide aims to equip researchers with the foundational knowledge required to effectively handle, formulate, and develop applications for this compound.

Introduction: The Scientific Imperative of this compound

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties[1]. This compound, as a primary amine derivative of the core phenazine structure, serves as a versatile building block for the synthesis of more complex molecules and is itself investigated for its therapeutic potential[2].

The efficacy and reliability of any chemical compound in a research or development setting are fundamentally governed by two of its most basic properties: solubility and stability.

-

Solubility dictates the ability to prepare homogenous solutions for assays, formulations, and reactions. Poor solubility can lead to inaccurate biological data and significant challenges in formulation development[3].

-

Stability determines the compound's shelf-life and its susceptibility to degradation under experimental or storage conditions. Degradation can result in a loss of potency and the formation of unknown, potentially toxic, impurities[4][5].

This guide provides an in-depth examination of these two critical parameters for this compound, offering both theoretical insights and practical, validated methodologies.

Physicochemical Properties Overview

To understand the solubility and stability of this compound, one must first consider its molecular structure.

-

Structure: A planar, tricyclic aromatic system with two nitrogen atoms in the central ring and an amine substituent on one of the outer rings.

-

Molecular Formula: C₁₂H₉N₃

-

Molecular Weight: 195.22 g/mol

-

Appearance: Typically a yellow to brown crystalline powder[6].

-

pKa: The basicity of the ring nitrogens and the exocyclic amine influences its solubility in acidic media. The predicted pKa is approximately 1.20 (at 20°C), indicating it can be protonated in strongly acidic conditions[6].

The large, hydrophobic aromatic core suggests low aqueous solubility, while the presence of nitrogen atoms, particularly the primary amine group, offers sites for hydrogen bonding and protonation, which can enhance solubility in polar and acidic solvents.

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its application in solution-based assays and formulation. The general principle of "like dissolves like" provides a preliminary guide. The nonpolar, aromatic structure of this compound suggests better solubility in organic solvents compared to polar solvents like water.

Experimental Solubility Data

While comprehensive public data for this compound is limited, data for the parent phenazine molecule and general principles of organic chemistry allow for a well-grounded estimation. The parent phenazine is sparingly soluble in water but shows greater solubility in organic solvents like ethanol and chloroform[7]. The addition of the polar amine group in this compound is expected to slightly increase its polarity.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale & Justification |

| Water | Polar Protic | Very Slightly Soluble / Insoluble | The large hydrophobic tricyclic core dominates, making it poorly soluble in water at neutral pH[6][7]. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Very Slightly Soluble | Similar to water. The physiological pH is not acidic enough to significantly protonate the amine group and enhance solubility. |

| Ethanol | Polar Protic | Slightly Soluble | The alkyl chain of ethanol can interact with the aromatic rings, while the hydroxyl group can hydrogen bond with the nitrogens, offering moderate solvating power. |

| Methanol | Polar Protic | Slightly Soluble | Similar to ethanol, offers a balance of polar and nonpolar interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful, versatile organic solvent capable of dissolving a wide range of polar and nonpolar compounds[3]. It is a common choice for preparing high-concentration stock solutions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is an effective solvent for many organic compounds. |

| Dichloromethane (DCM) / Chloroform | Nonpolar | Moderately Soluble | These solvents effectively solvate the large, nonpolar aromatic system of the phenazine core. |

| 0.1 M Hydrochloric Acid (HCl) | Aqueous Acid | Soluble | The acidic conditions will protonate the basic nitrogen atoms, forming a water-soluble salt. This is a key property for handling and analysis. |

Experimental Protocol: Kinetic Solubility Assessment using UV-Vis Spectroscopy

This protocol outlines a high-throughput method to quickly assess the kinetic solubility of this compound, which is often sufficient for early-stage research.[8]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when diluted from a DMSO stock.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate (UV-transparent)

-

Microplate reader with UV-Vis capability

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).

-

Aqueous Dilution: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well UV-transparent plate containing a larger, fixed volume of PBS (e.g., 198 µL). This creates a 1:100 dilution and a final DMSO concentration of 1%.

-

Equilibration: Shake the plate gently for 1-2 hours at room temperature, protected from light. This allows any precipitation to occur and equilibrate.

-

Measurement: Measure the absorbance of each well at the λ_max of this compound. The presence of precipitate will cause light scattering, leading to an artificially high absorbance reading.

-

Data Analysis: Plot the measured absorbance against the nominal concentration. The point at which the absorbance deviates from a linear relationship indicates the onset of precipitation. This concentration is the kinetic solubility limit.

Visualization: Solubility Determination Workflow

The following diagram illustrates the key steps in the kinetic solubility assessment protocol.

Caption: Workflow for Kinetic Solubility Determination.

Stability Profile of this compound

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that might interfere with experimental results or pose safety risks[4][9]. Phenazine derivatives are known to be redox-active and potentially sensitive to light[10].

Key Factors Influencing Stability

-

Hydrolytic Stability (pH): The stability of this compound is expected to be pH-dependent. The planar aromatic system is generally stable, but extreme acidic or basic conditions could promote degradation. A log k-pH profile can reveal the pH at which the compound is most stable[11].

-

Oxidative Stability: As redox-active compounds, phenazines can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents like hydrogen peroxide[10][12]. This can lead to the formation of N-oxides or other oxidized derivatives.

-

Photostability: Many aromatic, colored compounds are sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions[10][13]. International Council for Harmonisation (ICH) guideline Q1B provides a standard for photostability testing[14][15][16].

-

Thermal Stability: Elevated temperatures accelerate the rate of all chemical degradation pathways[10][17]. Testing at elevated temperatures (e.g., 40-80°C) is a common way to "stress" the molecule and predict long-term stability at room temperature[17][18].

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule[4][9][19]. This protocol describes a standard approach to stress testing.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic Acid or Ammonium Acetate (for mobile phase)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

HPLC system with UV or PDA detector

-

Photostability chamber (ICH Q1B compliant)[20]

-

Temperature-controlled oven

Procedure:

-

Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent this compound peak from any potential degradants. A gradient elution is often necessary.

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN/water)[19].

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Store at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂. Store at room temperature for 24 hours[18].

-

Thermal: Store the solution at 80°C for 48 hours (in the dark).

-

Photostability: Expose the solution (and solid sample) to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²)[15][21]. Keep a control sample wrapped in aluminum foil to protect it from light.

-

-

Analysis:

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

If necessary, neutralize the acid and base samples before injection.

-

Analyze all samples, including a non-stressed control, by the developed HPLC method.

-

-

Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation by the decrease in the area of the parent peak. A target degradation of 5-20% is ideal for identifying degradants without destroying the sample entirely[9][19].

-

Assess peak purity of the parent compound to ensure the method is "stability-indicating."

-

Visualization: Factors Affecting Stability

This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

Caption: Key Factors Influencing Chemical Stability.

Conclusion and Recommendations

This compound is a compound of significant scientific interest, but its utility is directly linked to its solubility and stability. This guide has established that while its aqueous solubility is low, it can be effectively dissolved in organic polar aprotic solvents like DMSO and in acidic aqueous solutions.

The stability profile indicates that, like many phenazine derivatives, this compound is susceptible to degradation from light, oxidative conditions, and potentially pH extremes. Therefore, for optimal use and storage, the following recommendations are critical:

-

Storage: Solid this compound should be stored in a tightly sealed container, protected from light, and preferably in a cool, dry place.

-

Solution Handling: Prepare stock solutions in anhydrous DMSO for long-term storage and keep them at -20°C or -80°C. For aqueous experiments, prepare fresh dilutions from the stock solution immediately before use. Protect all solutions from direct light exposure by using amber vials or wrapping containers in aluminum foil.

-

Experimental Design: When conducting assays, especially those of long duration, researchers should be mindful of the potential for degradation in the assay medium. The use of control samples is essential to differentiate between compound-induced effects and effects caused by degradation products.

By adhering to these guidelines and utilizing the protocols detailed herein, researchers can ensure the integrity of their experiments and generate reliable, reproducible data in the development of novel applications for this compound.

References

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Phenazine | 92-82-0 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scispace.com [scispace.com]

- 9. acdlabs.com [acdlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jordilabs.com [jordilabs.com]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. pharmaguru.co [pharmaguru.co]

- 18. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. caronscientific.com [caronscientific.com]

- 21. youtube.com [youtube.com]

The Multifaceted Mechanisms of 1-Phenazinamine: A Technical Guide for Researchers

Foreword: Unraveling the Complexity of a Promising Scaffold

Phenazines, a class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their vibrant colors and, more importantly, their diverse and potent biological activities.[1][2] Among these, 1-Phenazinamine stands out as a foundational structure for a multitude of derivatives with significant therapeutic potential. This guide provides an in-depth exploration of the core mechanisms through which this compound and its close analogs exert their effects on biological systems. Our focus will be on elucidating the causal relationships behind their antimicrobial and anticancer properties, moving beyond a mere cataloging of effects to a deeper understanding of the underlying molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic promise of this versatile chemical scaffold.

The Core of Activity: Redox Cycling and Oxidative Stress

The phenazine ring system is inherently redox-active, a characteristic that underpins much of its biological functionality.[3] These molecules can participate in electron-transfer reactions, acting as electron shuttles, which is particularly crucial in microbial survival and pathogenesis.[3][4]

A prime example of this is observed in Pseudomonas aeruginosa, where endogenous phenazines support anaerobic survival.[5] They achieve this by facilitating redox homeostasis and promoting the synthesis of ATP, which is essential for maintaining the proton-motive force.[5][6] This process of redox cycling enables the oxidation of substrates like glucose and pyruvate to acetate, linking this to ATP generation via acetate kinase.[5][6]

In the context of antimicrobial and anticancer activity, this redox cycling has a more aggressive consequence: the generation of Reactive Oxygen Species (ROS). Phenazines can accept electrons from cellular reducing agents, such as NAD(P)H, and transfer them to molecular oxygen, resulting in the formation of superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[7][8]

This induced oxidative stress disrupts cellular homeostasis, leading to damage of vital macromolecules, including lipids, proteins, and DNA.[8] For instance, the anticancer activity of N-(2-hydroxyphenyl)-2-phenazinamine (NHP) against MCF7 breast cancer cells is directly linked to an increase in intracellular ROS levels.[9] This surge in oxidative stress is a key trigger for the apoptotic cascade in cancer cells.[8][9]

Targeting the Blueprint of Life: Interactions with DNA

A significant facet of the mechanism of action for many phenazine derivatives is their ability to interact directly with DNA.[10] The planar, aromatic structure of the phenazine ring is well-suited for intercalation, the insertion of a molecule between the base pairs of the DNA double helix.[11][12][13]

This intercalative binding can have profound effects on DNA topology and function:

-

Structural Perturbation: Intercalation can cause unwinding and lengthening of the DNA helix, which can interfere with the binding of DNA-processing proteins.[12]

-

Inhibition of Replication and Transcription: The presence of an intercalated phenazine can obstruct the progression of DNA and RNA polymerases, thereby halting DNA replication and gene transcription.[14]

-

DNA Damage: Some phenazine derivatives can induce DNA cleavage, particularly upon photoactivation.[15] This can occur through electron transfer mechanisms or the generation of localized ROS.[15]

The binding affinity and mode of interaction can be modulated by the substituents on the phenazine core. For example, the novel anti-tumor compound NC-182, a benzo[a]phenazine derivative, has been shown to be a potent DNA intercalator.[12] Its binding stabilizes the DNA duplex against thermal denaturation.[12]

A Wrench in the Cellular Machinery: Enzyme Inhibition

Beyond direct DNA interaction, phenazines can exert their biological effects by inhibiting crucial cellular enzymes. This targeted inhibition can disrupt vital metabolic and signaling pathways.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for processes like replication, transcription, and chromosome segregation.[15] Several phenazine derivatives have been identified as potent inhibitors of both topoisomerase I and II.[3][15] By binding to the enzyme-DNA complex, these compounds can prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately, cell death. Aotaphenazine, for instance, has demonstrated inhibition of Topoisomerase II with an IC50 of 45.01 nM.[3]

Histone Acetyltransferase (HAT) Inhibition

The antifungal activity of phenazine-1-carboxamide (PCN) against Fusarium graminearum has been attributed to its inhibition of the histone acetyltransferase Gcn5 (FgGcn5).[16] PCN competitively binds to the acetyl-CoA binding site of the enzyme, thereby preventing the acetylation of histones.[16] This disruption of histone modification patterns can lead to widespread changes in gene expression, affecting the fungus's development, virulence, and mycotoxin production.[16]

Other Enzymatic Targets

The antimicrobial activity of some phenazine derivatives has been linked to the inhibition of DNA-dependent RNA polymerase, directly halting transcription.[14] Furthermore, phenazine-1-carboxamide has been shown to inhibit chitin synthetase in Rhizoctonia solani, disrupting cell wall synthesis.[17]

The Final Verdict: Induction of Apoptosis

In the context of cancer therapy, the ultimate goal is to eliminate malignant cells. The mechanisms described above—ROS generation, DNA damage, and enzyme inhibition—all converge on the induction of apoptosis, or programmed cell death.

The anticancer activity of NHP in MCF7 cells is a clear example of this convergence. The compound triggers an increase in ROS, which in turn leads to the initiation of the apoptotic cascade, evidenced by the appearance of both early and late-stage apoptotic cells.[9] Similarly, 5-methyl phenazine-1-carboxylic acid induces apoptosis in cancer cell lines through the mitochondrial pathway, involving the activation of caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.[8][18]

Antimicrobial and Antibiofilm Activity: A Multi-pronged Attack

This compound and its derivatives exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi.[14][18][19] The mechanisms are often multifaceted and can vary between different microbial species.

Key antimicrobial actions include:

-

Disruption of Cell Wall Integrity: As seen with the inhibition of chitin synthetase in R. solani.[17]

-

Inhibition of Nucleic Acid Synthesis: Through DNA intercalation and inhibition of RNA polymerase.[14]

-

Generation of Oxidative Stress: The redox cycling of phenazines is a potent weapon against microbes that lack robust antioxidant defenses.

-

Inhibition of Biofilm Formation: NHP has demonstrated excellent biofilm inhibitory activity against clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[9]

Table 1: Summary of Biological Activities of Selected Phenazine Derivatives

| Compound | Biological Activity | Target Organism/Cell Line | IC₅₀/MIC | Reference |

| N-(2-hydroxyphenyl)-2-phenazinamine | Anticancer | MCF7 (Breast Cancer) | 300 µg/ml | [9] |

| N-(2-hydroxyphenyl)-2-phenazinamine | Antibiofilm | E. coli, P. aeruginosa, S. aureus | ~100 µg/ml (BIC) | [9] |

| 2-chloro-N-(phenazin-2-yl)benzamide | Anticancer | K562, HepG2 | Comparable to cisplatin | [20] |

| 5-methyl phenazine-1-carboxylic acid | Anticancer | A549 (Lung), MDA MB-231 (Breast) | 488.7 nM, 458.6 nM | [8][18] |

| D-alanylgriseoluteic acid | Antimicrobial | Streptococcus pneumoniae | 0.06-0.75 µg/mL | [21] |

| Phenazine-1-carboxamide (PCN) | Antifungal | Rhizoctonia solani | 9.09 µg/mL (EC₅₀) | [17] |

Experimental Protocols: A Guide to Mechanistic Studies

To validate the mechanisms described, a series of well-established experimental protocols are employed. Below are outlines of key methodologies.

Protocol 1: Assessment of ROS Generation using DCFH-DA

Objective: To quantify intracellular ROS levels in cells treated with a phenazine compound.

Methodology:

-

Seed cells (e.g., MCF7) in a suitable plate and allow them to adhere overnight.

-

Treat the cells with the phenazine compound at various concentrations for a specified time (e.g., 24 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark. DCFH-DA is a cell-permeable dye that is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells again with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in ROS generation.[9]

Protocol 2: DNA Intercalation Assay using Fluorescence Quenching

Objective: To determine if a phenazine compound binds to DNA via intercalation.

Methodology:

-

Prepare a solution of DNA (e.g., calf thymus DNA) in a suitable buffer.

-

Measure the intrinsic fluorescence of the phenazine compound.

-

Titrate the phenazine solution with increasing concentrations of DNA.

-

Measure the fluorescence spectrum after each addition of DNA.

-

A significant decrease (quenching) in the fluorescence intensity of the compound upon binding to DNA is indicative of intercalation.[10] This is often due to photoelectron transfer from the guanine bases to the excited state of the intercalating molecule.[10]

-

The binding constant (Kb) can be calculated from the fluorescence data.

Conclusion: A Scaffold of Immense Potential

The mechanism of action of this compound and its derivatives is a compelling example of chemical versatility. A single molecular scaffold can engage in a multitude of biological interactions, from the fundamental process of redox cycling to specific, high-affinity binding with macromolecules like DNA and enzymes. This multi-pronged approach, often leading to oxidative stress, disruption of genetic processes, and ultimately apoptosis, makes phenazines a rich area for the development of novel antimicrobial and anticancer therapeutics. A thorough understanding of these core mechanisms is paramount for the rational design of next-generation phenazine-based drugs with enhanced efficacy and selectivity.

References

- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Redox cycling-based detection of phenazine metabolites secreted from Pseudomonas aeruginosa in nanopore electrode arrays - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) [frontiersin.org]

- 10. Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative NC-182: spectroscopic and viscometric studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of the interaction between chemotherapeutic agents and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [New amides of phenazine-1-carboxylic acid: antimicrobial activity and structure-activity relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel synthetic isoquinolino[5,4-ab]phenazines: inhibition toward topoisomerase I, antitumor and DNA photo-cleaving activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Mechanism of Fusarium Fungus Inhibition by Phenazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects and inhibition mechanism of phenazine-1-carboxamide on the mycelial morphology and ultrastructure of Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylgriseoluteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Aminophenazine: A Technical Guide to the Discovery and Natural Sources of 1-Phenazinamine

This guide provides a comprehensive technical overview of 1-Phenazinamine, a foundational molecule in the diverse family of phenazine compounds. While its synthesis has been documented for decades, its existence as a natural product remains unconfirmed. This document will delve into the historical context of its chemical discovery, explore the rich natural sources of related aminophenazine derivatives, and provide detailed methodologies for their synthesis and isolation, offering valuable insights for researchers in drug discovery and natural products chemistry.

I. Historical Perspective: The Synthesis of a Core Scaffold

The journey to understanding this compound begins not in the realm of natural product discovery, but in the laboratories of synthetic organic chemists. As early as 1946, a general method for the synthesis of 1-aminophenazines was reported, highlighting its importance as a scaffold for creating more complex molecules with potential biological activities. This early work laid the groundwork for the exploration of phenazine chemistry and the subsequent discovery of a vast array of naturally occurring derivatives.

The primary synthetic routes to the phenazine core, and by extension this compound, have historically relied on classical named reactions. The Wohl-Aue reaction , first described in 1901, involves the condensation of an aromatic nitro compound with an aniline in the presence of a base. Another key method is the Ullmann condensation , which utilizes a copper catalyst to couple aryl halides with amines. These methods, while foundational, often require harsh reaction conditions. Modern synthetic approaches continue to refine these classic reactions, offering milder conditions and greater efficiency.

II. The Natural World: A Treasury of Phenazine Derivatives

While this compound itself has not been definitively isolated from a natural source, the broader phenazine family is a testament to the biosynthetic prowess of microorganisms. Bacteria, particularly those from the genera Pseudomonas and Streptomyces, are prolific producers of a wide array of phenazine compounds.[1][2] These molecules play crucial roles in microbial competition, biofilm formation, and virulence. Marine actinomycetes have also emerged as a significant source of novel phenazine structures.[3]

A. Biosynthesis of the Phenazine Core

The biosynthesis of the phenazine scaffold is a fascinating example of microbial secondary metabolism. The pathway originates from the shikimic acid pathway, a central route for the synthesis of aromatic compounds in bacteria and plants. The key precursor is chorismic acid. Through a series of enzymatic steps, two molecules derived from chorismate are coupled to form the foundational tricyclic phenazine ring. This core structure is then subjected to a variety of enzymatic modifications, including oxidation, methylation, and amination, leading to the vast diversity of naturally occurring phenazines.

B. Naturally Occurring Aminophenazines: Beyond the Parent Compound

While the direct natural isolation of this compound is not documented, several more complex aminophenazine derivatives have been discovered, showcasing nature's ability to functionalize the phenazine core with amino groups. A notable example is N-(2-hydroxyphenyl)-2-phenazinamine , which has been isolated from the marine actinomycete Nocardiopsis exhalans.[4][5] This discovery underscores the potential for finding novel aminophenazines in underexplored microbial niches.

III. Methodologies: Synthesis and Isolation Protocols

A. Chemical Synthesis of this compound

The following is a representative, generalized protocol for the synthesis of this compound based on classical methods. Safety Precaution: This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction: Ullmann Condensation of 1-chlorophenazine with an amine source.

Materials:

-

1-Chlorophenazine

-

Ammonia source (e.g., aqueous ammonia, sodamide)

-

Copper(I) catalyst (e.g., CuI)

-

High-boiling point polar solvent (e.g., N-methyl-2-pyrrolidone (NMP))

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-chlorophenazine, the copper(I) catalyst, and the solvent.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen.

-

Addition of Amine: Slowly add the ammonia source to the reaction mixture under a continuous flow of inert gas.

-

Heating: Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter to remove the copper catalyst.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified this compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare the data with literature values.

B. Isolation of a Natural Aminophenazine Derivative: A Case Study

The following protocol is a representative method for the isolation of a naturally occurring aminophenazine, adapted from the procedures used for N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans. This serves as a template that could be modified for the hypothetical isolation of other aminophenazines.

Organism and Fermentation:

-

Strain: Nocardiopsis exhalans (or other producing microorganism)

-

Medium: A suitable production medium (e.g., ISP2 medium for actinomycetes).

-

Culture Conditions: Inoculate the production medium with a seed culture and incubate under optimal conditions (e.g., 28-30 °C, shaking at 150-200 rpm) for a duration determined by time-course experiments to maximize production.

Step-by-Step Isolation Protocol:

-

Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation.

-

Extraction:

-

Broth: Extract the cell-free supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the compounds.

-

Mycelia: Extract the mycelial biomass with a polar organic solvent like methanol or acetone.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Fractionation:

-

Subject the crude extract to preliminary fractionation using a technique like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel.

-

Elute with a stepwise gradient of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

-

-

Chromatographic Purification:

-

Further purify the fractions containing the target compound using repeated column chromatography on silica gel or Sephadex LH-20.

-

Monitor the fractions by TLC, visualizing with UV light and/or a suitable staining reagent.

-

-

Final Purification: Achieve final purification to homogeneity using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol).

-

Structure Elucidation: Characterize the purified compound using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure.

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

IV. Physicochemical and Spectroscopic Data of this compound

The following table summarizes key physicochemical and spectroscopic data for this compound, essential for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉N₃ | PubChem CID 76138 |

| Molecular Weight | 195.22 g/mol | PubChem CID 76138 |

| Appearance | Yellow to brown crystalline powder | General knowledge |

| ¹H NMR | Chemical shifts are expected in the aromatic region (δ 7.0-9.0 ppm) with a characteristic pattern for the substituted phenazine ring. The amine protons will appear as a broad singlet. | Inferred from general principles |

| ¹³C NMR | Resonances for the 12 carbon atoms of the phenazine ring are expected in the aromatic region (δ 110-150 ppm). | Inferred from general principles |

| Mass Spectrum (EI) | A prominent molecular ion peak (M⁺) at m/z 195 is expected. | Inferred from general principles |

| UV-Vis λmax | Characteristic absorbance maxima in the UV and visible regions, typical for the phenazine chromophore. | Inferred from general principles |

V. Future Directions and Conclusion

The story of this compound is a compelling example of a molecule that is well-established in the synthetic chemistry literature but remains elusive in the natural world. This technical guide has provided a framework for understanding its discovery through synthesis, the rich context of its naturally occurring derivatives, and the methodologies required for its preparation and potential isolation.

For researchers in drug discovery, the phenazine scaffold, including this compound, remains a promising starting point for the development of new therapeutic agents. The exploration of underexplored microbial habitats, particularly marine environments, may yet lead to the discovery of this compound as a natural product. Furthermore, advances in synthetic biology and metabolic engineering could enable the production of this compound and its novel derivatives in engineered microbial hosts. The continued investigation into the biosynthesis, synthesis, and biological activities of aminophenazines will undoubtedly contribute to the advancement of medicinal chemistry and natural products research.

VI. References

-

Elderfield, R. C., Gensler, W. J., & Birstein, O. (1946). Synthesis of 1-Aminophenazines and Conversion of Them to Potential Antimalarials. The Journal of Organic Chemistry, 11(6), 812–828.

-

Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: biosynthesis, synthetic analogues, and biological activity. Chemical reviews, 104(4), 1663–1685.

-

Mavrodi, D. V., Blankenfeldt, W., & Thomashow, L. S. (2006). Phenazine compounds in fluorescent Pseudomonas spp. biosynthesis and regulation. Annual review of phytopathology, 44, 417–445.

-

Gao, X., Lu, Y., Fang, L., Fang, X., Xing, Y., Gou, S., & Xi, T. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European journal of medicinal chemistry, 69, 1–9.

-

Ramalingam, V., Anand, K. V., & Rajaram, R. (2023). N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans induces p53-mediated intrinsic apoptosis signaling in lung cancer cell lines. Chemico-biological interactions, 369, 110282.

-

PubChem. (n.d.). 1-Aminophenazine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

References

- 1. Endogenous Phenazine Antibiotics Promote Anaerobic Survival of Pseudomonas aeruginosa via Extracellular Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infrared spectra of phenazines | Semantic Scholar [semanticscholar.org]

- 5. N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans induces p53-mediated intrinsic apoptosis signaling in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-Phenazinamine: From Synthesis to Therapeutic Potential

Abstract

Phenazines, a diverse class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their vibrant colors and, more importantly, their broad spectrum of biological activities.[1][2][3] Among these, 1-Phenazinamine and its derivatives represent a particularly promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will explore the chemical modifications that enhance their efficacy as antimicrobial and anticancer agents, and discuss the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the therapeutic potential of this fascinating class of compounds.

The Phenazine Core: A Privileged Scaffold in Medicinal Chemistry

The phenazine nucleus, a tricyclic system consisting of a pyrazine ring fused to two benzene rings, is the fundamental structure shared by over 6,000 known natural and synthetic derivatives.[1][2][3] The planarity of this aromatic system allows for intercalation into DNA, a key mechanism contributing to the cytotoxic effects of many phenazine derivatives.[1] Furthermore, the nitrogen atoms in the pyrazine ring enable phenazines to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in target organisms.[1] These intrinsic properties make the phenazine scaffold an excellent starting point for the design of novel therapeutic agents.

This compound, with its amino group at the 1-position, serves as a crucial building block for the synthesis of a wide array of derivatives with enhanced and diversified biological activities. The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the fine-tuning of the molecule's physicochemical properties and biological targets.

Synthetic Strategies for this compound Derivatives: A Chemist's Perspective

The synthesis of this compound derivatives can be approached through various routes, often tailored to achieve specific substitution patterns on the phenazine core. A common and versatile method involves the condensation of a substituted o-phenylenediamine with a substituted o-benzoquinone or its equivalent.

A generalized synthetic scheme is presented below:

Caption: Generalized synthetic route to substituted phenazines.

A more specific and widely employed synthetic strategy for phenazine derivatives is the treatment of aniline derivatives with 2-fluoronitrobenzene, followed by reduction and oxidative cyclization.[4]

Experimental Protocol: Synthesis of a 2-Phenazinamine Derivative

This protocol outlines a representative synthesis of a 2-phenazinamine derivative, adapted from established methodologies.[4] The rationale behind this multi-step synthesis is to build the phenazine core through a controlled sequence of reactions that allows for the introduction of desired substituents.

Step 1: N-Arylation

-

Objective: To couple a substituted aniline with a nitroaromatic compound to form a diarylamine intermediate.

-

Procedure:

-

To a solution of a substituted aniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Add 2-fluoronitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction at a specified temperature (e.g., 100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude diarylamine product.

-

Purify the product by column chromatography.

-

-

Causality: The use of a base is crucial to deprotonate the aniline, making it a more potent nucleophile to displace the fluoride from the nitroaromatic ring.

Step 2: Reduction of the Nitro Group

-

Objective: To reduce the nitro group of the diarylamine to an amine, forming a diamine intermediate.

-

Procedure:

-

Dissolve the diarylamine from Step 1 in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent, such as palladium on carbon (Pd/C) (10 mol%), under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the diamine.

-

-

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, with water being the only byproduct.

Step 3: Oxidative Cyclization

-

Objective: To cyclize the diamine intermediate to form the phenazine ring system.

-

Procedure:

-

Dissolve the diamine from Step 2 in an acidic aqueous solution (e.g., dilute HCl).

-

Add an oxidizing agent, such as ferric chloride (FeCl₃), portion-wise to the solution.

-

Stir the reaction at room temperature, during which a colored precipitate of the phenazine salt should form.

-

Isolate the phenazine salt by filtration.

-

-

Causality: The acidic medium facilitates the oxidative cyclization, and the choice of a mild oxidizing agent like FeCl₃ is critical to avoid over-oxidation of the phenazine ring.

This self-validating protocol includes clear checkpoints (TLC monitoring) and purification steps to ensure the identity and purity of the intermediates and the final product.

Structural Analogs of this compound and their Biological Activities

The therapeutic potential of this compound can be significantly enhanced through structural modifications. These modifications can influence the compound's solubility, cell permeability, target affinity, and ultimately, its biological activity.

N-Acyl and N-Aryl Derivatives: Enhancing Anticancer Potency

Acylation or arylation of the amino group at the 2-position (in the case of 2-phenazinamine, a close analog of this compound) has been shown to be a fruitful strategy for developing potent anticancer agents.[5] For instance, a study on novel 2-phenazinamine derivatives revealed that the introduction of a 2-chloro-N-(phenazin-2-yl)benzamide moiety resulted in a compound with a potent anticancer effect comparable to cisplatin against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells, while exhibiting low toxicity towards non-cancerous cells.[5]

Table 1: In Vitro Anticancer Activity of 2-Phenazinamine Derivatives [5]

| Compound | Modification | Cell Line | IC₅₀ (µM) |

| 4 | 2-chloro-N-(phenazin-2-yl)benzamide | K562 | 5.2 ± 0.6 |

| HepG2 | 6.8 ± 0.9 | ||

| 293T (non-cancer) | > 50 | ||

| Cisplatin | - | K562 | 4.9 ± 0.5 |

| HepG2 | 7.1 ± 0.8 |

The enhanced activity of these derivatives is likely due to a combination of factors, including increased lipophilicity, which facilitates cell membrane penetration, and the introduction of additional hydrogen bonding or steric interactions with the biological target.

Hydroxyphenyl-Substituted Phenazinamines: Natural Products with Broad-Spectrum Activity

Nature itself provides inspiration for the design of novel phenazine derivatives. N-(2-hydroxyphenyl)-2-phenazinamine (NHP), a secondary metabolite isolated from the marine actinomycete Nocardiopsis exhalans, has demonstrated a remarkable range of biological activities.[6][7]

NHP exhibits significant antimicrobial and antibiofilm activity against clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[6] Furthermore, it displays potent antiproliferative activity against human breast cancer cells (MCF7) while showing minimal cytotoxicity towards non-cancerous cells.[6] The presence of the hydroxyphenyl group is crucial for its biological activity, potentially acting as a hydrogen bond donor or participating in metal chelation.

Caption: Biological activities of N-(2-hydroxyphenyl)-2-phenazinamine.

Phenazine-1-Carboxamides: Targeting DNA Intercalation

Modification of the phenazine core at the 1-position with a carboxamide group has yielded another important class of derivatives with potent antitumor activity.[8] The synthesis of substituted N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides has been a focus of research, with the aim of developing effective DNA-intercalating agents.[8]

The cytotoxicity of these compounds correlates positively with the electron-withdrawing power of the substituent group on the phenazine ring.[8] This suggests that modulating the electronic properties of the phenazine core is a key strategy for optimizing the DNA binding and subsequent antitumor activity of these derivatives.

Mechanism of Action: A Multifaceted Approach

The biological activities of this compound derivatives are often a result of multiple mechanisms of action, making them attractive candidates for overcoming drug resistance.

Signaling Pathway: Induction of Apoptosis by a 2-Phenazinamine Derivative

Caption: Proposed mechanism of apoptosis induction by a phenazinamine derivative.

One of the primary mechanisms of anticancer activity for many phenazine derivatives is the induction of apoptosis.[5] This is often initiated by the generation of reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial damage and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Future Directions and Conclusion

The structural analogs and derivatives of this compound represent a versatile and promising platform for the development of novel therapeutics. The ease of chemical modification of the phenazine core allows for the generation of large libraries of compounds with diverse biological activities. Future research in this area should focus on:

-

Structure-Based Drug Design: Utilizing computational modeling to design derivatives with improved target specificity and reduced off-target toxicity.

-

Combination Therapies: Investigating the synergistic effects of phenazinamine derivatives with existing anticancer and antimicrobial agents to combat drug resistance.

-

Elucidation of Novel Mechanisms of Action: Exploring new biological targets and signaling pathways modulated by these compounds.

References

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

An In-Depth Technical Guide to the Crystalline Structure and Polymorphism of 1-Phenazinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the crystalline structure and potential polymorphism of 1-Phenazinamine, a key heterocyclic compound. While specific polymorphic forms of this compound are not extensively documented in publicly accessible literature, this document, written from the perspective of a Senior Application Scientist, outlines the foundational principles and experimental strategies required to thoroughly investigate its solid-state chemistry. We will delve into the crystallographic characteristics of the parent phenazine molecule, establish a robust, self-validating protocol for polymorph screening, and detail the essential analytical techniques for characterization. This guide is intended to equip researchers and drug development professionals with the necessary framework to explore and control the crystalline forms of this compound and related compounds, ensuring the development of safe, effective, and consistent pharmaceutical products.

Introduction: The Critical Role of Solid-Form Screening in Drug Development

This compound, a derivative of the phenazine heterocyclic system, presents a scaffold of significant interest in medicinal chemistry. The arrangement of molecules in the solid state, or its crystal structure, can profoundly influence the physicochemical properties of the compound. The existence of multiple crystalline forms, a phenomenon known as polymorphism, is a common attribute of organic molecules and a critical consideration in pharmaceutical development.[1]

Different polymorphs of the same API can exhibit distinct:

-

Solubility and Dissolution Rates: Affecting bioavailability and therapeutic efficacy.

-

Stability: Both physical and chemical stability can vary between polymorphs, impacting shelf-life.

-

Mechanical Properties: Such as tabletability and flowability, which are crucial for manufacturing.

-

Hygroscopicity: The tendency to absorb moisture from the environment.

The unexpected appearance of a more stable, less soluble polymorph during development or manufacturing can have severe consequences, as famously exemplified by the case of Ritonavir.[1] Therefore, a comprehensive understanding and control of the polymorphic landscape of an API like this compound is not merely an academic exercise but a regulatory and commercial necessity.

The Phenazine Scaffold: A Crystallographic Baseline

To understand the potential crystalline forms of this compound, it is instructive to first examine the crystal structure of its parent molecule, phenazine. The crystal structure of phenazine has been determined and provides a foundational understanding of the packing motifs that can be expected.[2][3]